molecular formula C17H20N2O5 B5001940 Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B5001940
M. Wt: 332.4 g/mol
InChI Key: NHGTWYNOCKUBHP-UHFFFAOYSA-N
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Description

Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoate ester linked to a pyrrolidine ring substituted with a hydroxypiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps. One common method includes the reaction of a benzotriazole amide of isophthalic acid monomethyl ester with 1-(4-(piperidin-1-yl)phenyl)ethanone. This reaction proceeds under mild conditions and is characterized by the formation of an asymmetric aromatic 1,3-diketone . The reaction conditions often involve the use of solvents such as chloroform or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypiperidine group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypiperidine group may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The hydroxypiperidine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzoate ester group may also play a role in the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it possesses both a hydroxypiperidine and a benzoate ester group, allowing for a broader range of applications and interactions.

Properties

IUPAC Name

methyl 4-[3-(4-hydroxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-24-17(23)11-2-4-12(5-3-11)19-15(21)10-14(16(19)22)18-8-6-13(20)7-9-18/h2-5,13-14,20H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGTWYNOCKUBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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